molecular formula C12H16BrNO4S B1452661 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol CAS No. 1154140-58-5

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol

Cat. No. B1452661
M. Wt: 350.23 g/mol
InChI Key: VJUVOFQKAUGPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are similar to the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol” is C12H16BrNO4S . The average mass is 334.229 Da and the monoisotopic mass is 333.003418 Da .

Scientific Research Applications

Anticancer Agents

  • A study focused on the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, evaluating them as potential anticancer agents. The derivatives were synthesized with yields ranging from 73-85%, and some compounds showed promising anticancer activity, comparable to the reference drug doxorubicin (Rehman et al., 2018).

Synthesis of Piperidines

  • Research on the use of 2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine in the synthesis of 4,4-disubstituted piperidines highlights its relevance in producing compounds with applications in neuroleptics, local anesthetics, analgesics, and antidiarrheal agents (Huybrechts & Hoornaert, 1981).

Biological Activities of Oxadiazole Derivatives

  • A study on the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides presented new derivatives with potential activity against butyrylcholinesterase, an enzyme relevant to neurodegenerative diseases such as Alzheimer's (Khalid et al., 2016).

Inhibitors for Tumor Necrosis Factor and Matrix Metalloproteinases

  • The synthesis and evaluation of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as inhibitors for tumor necrosis factor-α converting enzyme and matrix metalloproteinases were explored. Some derivatives demonstrated selective inhibition, suggesting potential therapeutic applications (Venkatesan et al., 2004).

Antioxidant and Anticholinesterase Activities

  • A study on microwave-assisted synthesis of new sulfonyl hydrazones incorporating piperidine rings investigated their antioxidant capacity and anticholinesterase activity, revealing compounds with significant biological activities (Karaman et al., 2016).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be prevented when handling similar compounds . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation is necessary and all sources of ignition should be removed .

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-18-12-3-2-10(8-11(12)13)19(16,17)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUVOFQKAUGPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.